molecular formula C7H9NS B025270 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine CAS No. 108046-24-8

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine

Cat. No.: B025270
CAS No.: 108046-24-8
M. Wt: 139.22 g/mol
InChI Key: IVLUVSDYAOCOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine is an organic compound with the molecular formula C7H9NS It is a heterocyclic amine featuring a cyclopentane ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with elemental sulfur and ammonia, followed by reduction to yield the desired amine. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a fully saturated thiolane ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiolanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one: This compound is structurally similar but contains a ketone group instead of an amine group.

    2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Another related compound with a pyridine ring fused to a cyclopentane ring.

    1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: A similar compound with a thiopyran ring instead of a thiophene ring.

Uniqueness

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine is unique due to its specific combination of a cyclopentane ring fused to a thiophene ring with an amine functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,6H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLUVSDYAOCOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629769
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108046-24-8
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.